Cas no 1337266-35-9 (2-(1-amino-3-hydroxypropyl)-4-bromophenol)

2-(1-アミノ-3-ヒドロキシプロピル)-4-ブロモフェノールは、ブロモフェノール骨格にアミノ基とヒドロキシプロピル基が導入された有機化合物です。この構造により、高い反応性と分子修飾の柔軟性を有し、医薬品中間体や機能性材料の合成において有用な前駆体として利用されます。特に、ブロモ基の求電子置換反応性とアミノ基の求核性を併せ持つため、多段階合成におけるキー中間体としての応用が期待されます。また、極性官能基を有するため、水溶性や生体適合性の向上にも寄与します。

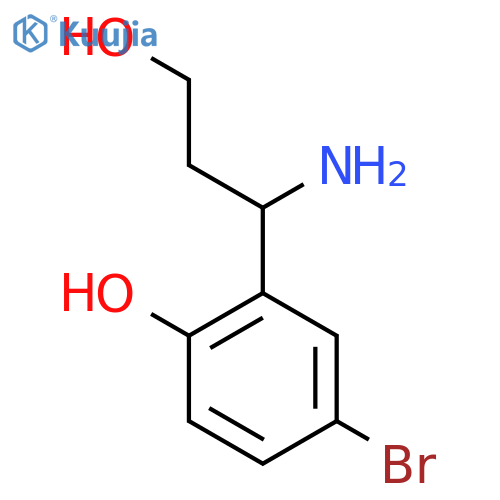

1337266-35-9 structure

商品名:2-(1-amino-3-hydroxypropyl)-4-bromophenol

2-(1-amino-3-hydroxypropyl)-4-bromophenol 化学的及び物理的性質

名前と識別子

-

- 2-(1-amino-3-hydroxypropyl)-4-bromophenol

- 1337266-35-9

- EN300-1911036

-

- インチ: 1S/C9H12BrNO2/c10-6-1-2-9(13)7(5-6)8(11)3-4-12/h1-2,5,8,12-13H,3-4,11H2

- InChIKey: YWXCAUMAAUBFGO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)C(CCO)N)O

計算された属性

- せいみつぶんしりょう: 245.00514g/mol

- どういたいしつりょう: 245.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 66.5Ų

2-(1-amino-3-hydroxypropyl)-4-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911036-2.5g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 2.5g |

$1988.0 | 2023-09-17 | ||

| Enamine | EN300-1911036-10.0g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 10g |

$4360.0 | 2023-06-01 | ||

| Enamine | EN300-1911036-0.05g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 0.05g |

$851.0 | 2023-09-17 | ||

| Enamine | EN300-1911036-1.0g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 1g |

$1014.0 | 2023-06-01 | ||

| Enamine | EN300-1911036-0.25g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 0.25g |

$933.0 | 2023-09-17 | ||

| Enamine | EN300-1911036-1g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 1g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1911036-5g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1911036-5.0g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 5g |

$2940.0 | 2023-06-01 | ||

| Enamine | EN300-1911036-0.5g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 0.5g |

$974.0 | 2023-09-17 | ||

| Enamine | EN300-1911036-0.1g |

2-(1-amino-3-hydroxypropyl)-4-bromophenol |

1337266-35-9 | 0.1g |

$892.0 | 2023-09-17 |

2-(1-amino-3-hydroxypropyl)-4-bromophenol 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1337266-35-9 (2-(1-amino-3-hydroxypropyl)-4-bromophenol) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬